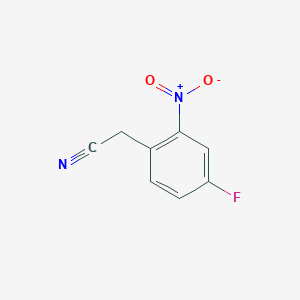

2-(4-Fluoro-2-nitrophenyl)acetonitrile

Description

2-(4-Fluoro-2-nitrophenyl)acetonitrile is a nitrile-substituted aromatic compound with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . Its CAS Registry Number is 708-58-7, and it is commonly employed as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed annulation reactions and heterocyclic compound synthesis .

Properties

IUPAC Name |

2-(4-fluoro-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMIXFQTVUPDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544295 | |

| Record name | (4-Fluoro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-58-7 | |

| Record name | (4-Fluoro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-2-nitrophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-nitrophenyl)acetonitrile typically involves the nitration of 4-fluorobenzyl cyanide. The process begins with the careful addition of nitric acid and sulfuric acid to 4-fluorobenzyl cyanide at low temperatures (below 10°C) to control the reaction and prevent side reactions. The reaction mixture is then stirred for an hour at the same temperature. The resulting product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing with water until the pH is neutral .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(4-Fluoro-2-aminophenyl)acetonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.

Scientific Research Applications

2-(4-Fluoro-2-nitrophenyl)acetonitrile is used in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitro and fluoro groups.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Nitro Group Positioning

2-(3-Fluoro-4-nitrophenyl)acetonitrile (CAS 39616-95-0)

- Molecular Formula : C₈H₅FN₂O₂ (isomer of the target compound).

- Structural Difference : Fluorine at the meta position relative to the nitro group (vs. para in the target compound).

2-(5-Fluoro-2-nitrophenyl)acetonitrile (CAS 503315-75-1)

- Structural Difference : Fluorine at the ortho position to the nitrile group.

- Synthetic Use : Likely exhibits steric hindrance, affecting crystal packing or catalytic interactions .

2-(2-Bromo-4-nitrophenyl)acetonitrile (CAS 543683-48-3)

Functional Group Modifications

2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile

- Molecular Formula: C₁₀H₁₁NO₄S.

- Structural Features :

- Sulfonyl group introduces strong electron-withdrawing effects.

- Methyl substitution at the α-carbon increases steric bulk.

- Crystallographic Data :

2-(2-Chloro-4-nitrophenyl)-2-phenylacetonitrile

- Molecular Formula : C₁₄H₉ClN₂O₂.

- Applications: Used in materials science for nonlinear optical (NLO) materials due to extended conjugation .

Complex Derivatives

2-(4-Fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde

- Molecular Formula : C₂₅H₁₅FN₂O₆S.

- Structural Complexity : Carbazole core with sulfonyl and aldehyde groups.

- Crystal Packing :

- Applications: Potential use in optoelectronics due to planar carbazole systems .

Data Tables

Table 1: Comparative Molecular Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Fluoro-2-nitrophenyl)acetonitrile | C₈H₅FN₂O₂ | 180.14 | 708-58-7 | Nitrile, nitro, fluoro |

| 2-(3-Fluoro-4-nitrophenyl)acetonitrile | C₈H₅FN₂O₂ | 180.14 | 39616-95-0 | Nitrile, nitro, fluoro (meta) |

| 2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile | C₁₀H₁₁NO₄S | 257.27 | N/A | Sulfonyl, nitrile, methyl |

| 2-(2-Bromo-4-nitrophenyl)acetonitrile | C₈H₅BrN₂O₂ | 241.04 | 543683-48-3 | Nitrile, nitro, bromo |

Table 2: Spectroscopic Comparison

| Compound | IR C≡N Stretch (cm⁻¹) | ¹H NMR (CH₂CN) | Melting Point (°C) |

|---|---|---|---|

| This compound | 2221 | δ 4.20 (s) | 82–84 |

| 2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile | 2225 (estimated) | δ 1.50 (s, CH₃) | Not reported |

| 2-(2-Bromo-4-nitrophenyl)acetonitrile | ~2218 | δ 4.25 (s) | Not reported |

Biological Activity

2-(4-Fluoro-2-nitrophenyl)acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a nitro group, which significantly influence its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H6FN2O2

- Molecular Weight : 196.15 g/mol

- Structure : The compound contains a phenyl ring substituted with a fluorine atom at the para position and a nitro group at the ortho position relative to the acetonitrile group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the electron-withdrawing nitro and fluorine groups enhances its reactivity and binding affinity to various proteins, enzymes, and receptors. These interactions can lead to modulation of critical biological pathways, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of this compound. A study assessed its efficacy against various bacterial strains, revealing significant inhibition zones, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.050 mg/mL |

| Bacillus subtilis | 0.030 mg/mL |

These findings indicate that the compound possesses strong antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 0.020 to 0.050 mg/mL. This suggests that the compound could be effective in treating fungal infections.

Case Studies

-

Case Study on Antibacterial Efficacy

- A controlled study evaluated the antibacterial efficacy of this compound in vitro against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential as a therapeutic agent.

-

Case Study on Safety Profile

- A safety assessment involving Vero cell lines showed that while exhibiting antimicrobial properties, this compound maintained a favorable safety profile with low cytotoxicity (IC50 > 100 µM). This is crucial for considering the compound for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.